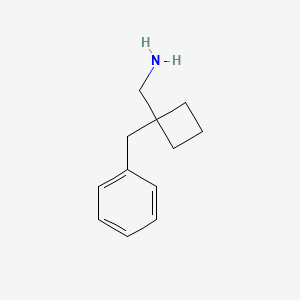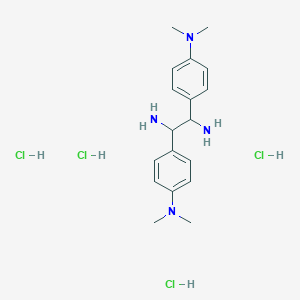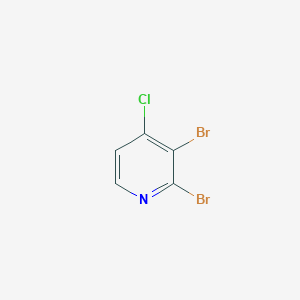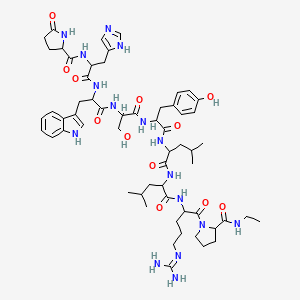
Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-Bis(iodométhyl)morpholine-4-carboxylate de benzyle est un composé chimique de formule moléculaire C14H17I2NO3 et de masse moléculaire 501,1 g/mol . Ce composé se caractérise par la présence de deux groupes iodométhyle liés à un cycle morpholine, qui est en outre substitué par un groupe benzyle et un ester carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,6-Bis(iodométhyl)morpholine-4-carboxylate de benzyle implique généralement l'iodation d'un dérivé de morpholine. Une méthode courante consiste à faire réagir un précurseur de morpholine avec de l'iodométhane en présence d'une base, comme le carbonate de potassium, sous reflux . La réaction se déroule par la formation d'un intermédiaire, qui est ensuite soumis à une nouvelle réaction avec le chloroformiate de benzyle pour donner le produit final.
Méthodes de production industrielle
La production industrielle du 2,6-Bis(iodométhyl)morpholine-4-carboxylate de benzyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait généralement optimisé pour le rendement et la pureté, avec un contrôle strict des conditions de réaction et des étapes de purification pour garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-Bis(iodométhyl)morpholine-4-carboxylate de benzyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes iodométhyle peuvent être substitués par d'autres nucléophiles, comme les amines ou les thiols, dans des conditions appropriées.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants incluent des nucléophiles comme l'azoture de sodium ou la thiourée, généralement dans des conditions douces.
Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent donner des dérivés aminés, tandis que les réactions d'oxydation peuvent produire des dérivés de morpholine oxydés .
Applications de la recherche scientifique
Le 2,6-Bis(iodométhyl)morpholine-4-carboxylate de benzyle a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2,6-Bis(iodométhyl)morpholine-4-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques. Les groupes iodométhyle peuvent former des liaisons covalentes avec des sites nucléophiles sur les biomolécules, ce qui peut entraîner des effets biologiques. Les parties benzyle et morpholine peuvent également contribuer à l'activité globale du composé en influençant son affinité de liaison et sa spécificité .
Applications De Recherche Scientifique
Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The benzyl and morpholine moieties may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,6-Dichlorométhylmorpholine-4-carboxylate de benzyle
- 2,6-Dibromométhylmorpholine-4-carboxylate de benzyle
- 2,6-Difluorométhylmorpholine-4-carboxylate de benzyle
Unicité
Le 2,6-Bis(iodométhyl)morpholine-4-carboxylate de benzyle est unique en raison de la présence de groupes iodométhyle, qui peuvent subir des réactions chimiques spécifiques que d'autres dérivés halogénés ne peuvent pas subir. Cette unicité le rend précieux pour certaines applications de synthèse et activités biologiques potentielles .
Propriétés
Formule moléculaire |
C14H17I2NO3 |
|---|---|
Poids moléculaire |
501.10 g/mol |
Nom IUPAC |
benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H17I2NO3/c15-6-12-8-17(9-13(7-16)20-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Clé InChI |
MYBQOGMLRAPBFM-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(CN1C(=O)OCC2=CC=CC=C2)CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
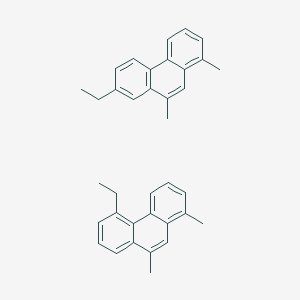

amine](/img/structure/B12108554.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)
